
1-(1-Methylethyl)-2-pyrrolidinemethanol
Overview
Description
1-(1-Methylethyl)-2-pyrrolidinemethanol is an organic compound that belongs to the class of pyrrolidines This compound features a pyrrolidine ring substituted with a methanol group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methylethyl)-2-pyrrolidinemethanol can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with isopropyl bromide in the presence of a base such as sodium hydride, followed by the reduction of the resulting intermediate with a reducing agent like lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to achieve high conversion rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylethyl)-2-pyrrolidinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, sulfonyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides, sulfonates, and other substituted derivatives.
Scientific Research Applications
1-(1-Methylethyl)-2-pyrrolidinemethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-Methylethyl)-2-pyrrolidinemethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(1-Methylethyl)-2-pyrrolidinemethanol can be compared with other similar compounds, such as:
Pyrrolidine: A simple cyclic amine with a similar ring structure but lacking the methanol and isopropyl groups.
2-Pyrrolidinemethanol: A compound with a hydroxyl group attached to the pyrrolidine ring but without the isopropyl substitution.
Isopropylamine: An amine with an isopropyl group but lacking the pyrrolidine ring.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methanol and isopropyl groups on the pyrrolidine ring makes it a versatile compound with diverse applications.
Biological Activity
1-(1-Methylethyl)-2-pyrrolidinemethanol, also known as isopropyl-2-pyrrolidinemethanol, is an organic compound characterized by a pyrrolidine ring with both a methanol and isopropyl substituent. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : Binding to specific enzymes and modulating their activity.
- Receptor Interaction : Engaging with cellular receptors, which can lead to altered signaling pathways.
These interactions are essential for understanding the compound's therapeutic potential and its application in drug development.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in disk diffusion assays. Below is a summary table of its antimicrobial efficacy:
Pathogen | Activity (Zone of Inhibition in mm) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 18 |
Streptococcus pneumoniae | 22 |
Antiviral Properties
In addition to its antibacterial effects, the compound has been investigated for antiviral activities. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other pyrrolidine derivatives. Further research is needed to elucidate the specific viral targets and pathways involved.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial properties of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that the compound exhibited potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .
- Exploration of Antiviral Potential : Another research effort focused on evaluating the antiviral potential of this compound against influenza virus strains. The findings suggested that it could reduce viral titers significantly in vitro, warranting further investigation into its mechanism of action .
Applications in Drug Development
Given its biological activities, this compound has potential applications in drug development:
- Antimicrobial Agents : Its efficacy against resistant bacterial strains positions it as a promising candidate for new antibiotics.
- Antiviral Therapeutics : The observed antiviral properties suggest possible applications in treating viral infections.
Properties
IUPAC Name |
(1-propan-2-ylpyrrolidin-2-yl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-5-3-4-8(9)6-10/h7-8,10H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCUYISZYNEDKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281474 | |
Record name | 1-(1-Methylethyl)-2-pyrrolidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301281474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3554-66-3 | |
Record name | 1-(1-Methylethyl)-2-pyrrolidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3554-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Methylethyl)-2-pyrrolidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301281474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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